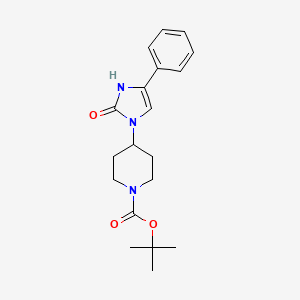

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxo-5-phenyl-1H-imidazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-11-9-15(10-12-21)22-13-16(20-17(22)23)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSWXNHAXXQSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470093 | |

| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205058-11-3 | |

| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde under acidic conditions.

Attachment to Piperidine: The imidazole derivative is then reacted with a piperidine derivative, such as tert-butyl 4-piperidinecarboxylate, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the imidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its applications can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism of Action : The imidazole moiety in the compound has been linked to anticancer properties, potentially through the inhibition of specific enzymes involved in tumor growth.

- Case Study : Research indicates that derivatives of imidazole exhibit cytotoxic effects against various cancer cell lines, suggesting that tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate could be a candidate for further study in cancer treatment .

-

Antimicrobial Properties :

- Overview : The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics.

- Research Findings : Preliminary studies have shown that similar compounds exhibit activity against bacteria and fungi, warranting further investigation into this compound's efficacy .

-

Neurological Applications :

- Potential Use in CNS Disorders : The piperidine component suggests possible applications in treating neurological disorders, such as anxiety and depression.

- Evidence from Studies : Compounds with similar structures have been shown to interact with neurotransmitter systems, indicating that this compound may also influence mood and cognitive functions .

Data Table

Synthesis and Development

The synthesis of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate involves multi-step organic reactions that include the formation of the imidazole ring and subsequent piperidine attachment. Understanding the synthesis pathway is crucial for optimizing yield and purity for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Piperidine-Imidazole Derivatives

| Compound Name | Substituents on Imidazole | Piperidine Substituents | Key Functional Differences |

|---|---|---|---|

| Target compound | 4-phenyl | Boc-protected N | Phenyl group at imidazole C4 |

| tert-Butyl 4-(5-formyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (AB12615) | 5-formyl, benzimidazole | Boc-protected N | Benzimidazole core, formyl group at C5 |

| tert-Butyl 4-(4-formylphenyl)piperidine-1-carboxylate (AB12616) | None (formylphenyl) | Boc-protected N | Formylphenyl substituent on piperidine |

| tert-Butyl 4-formyl-1H-imidazole-1-carboxylate (Acta Cryst. E66) | Formyl at C4 | None (imidazole standalone) | Standalone imidazole with formyl group |

Key Observations :

- AB12615 replaces the phenyl group with a benzene-fused imidazole (benzimidazole) , increasing aromatic surface area and altering electronic properties .

- AB12616 lacks the imidazole ring entirely, instead incorporating a formylphenyl group on piperidine, which may reduce hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Hypothetical/Inferred*)

| Compound | logP* | Water Solubility (mg/mL)* | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| Target compound | ~5.0 | Low (<0.1) | Not reported | Boc group enhances thermal stability |

| AB12615 | ~5.8 | Very low (<0.05) | Not reported | Benzimidazole may improve crystalline packing |

| AB12616 | ~4.2 | Moderate (~0.5) | 120–125 | Formyl group increases polarity |

Notes:

- logP and solubility values are inferred from chromatographic behavior in , where compounds with similar logP values (e.g., 5.52–6.22) exhibit divergent elution orders due to solubility differences in mobile phases (e.g., acetonitrile (ACN) vs. ethanol (EL)/water). The target compound’s phenyl group likely reduces water solubility compared to formyl-substituted analogs .

- Stability: The Boc group in the target compound mitigates degradation under acidic conditions, a common advantage over non-protected analogs like standalone imidazoles .

Chromatographic Behavior

highlights that replacement of ACN with EL in mobile phases reverses elution orders for compounds with identical logP but differing solubilities. For example, compounds M and L (logP = 5.52) elute earlier in EL/water due to higher EL solubility. Applied to the target compound:

Actividad Biológica

tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS Number: 205058-11-3) is a compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has a molecular formula of C19H25N3O3 and a molecular weight of approximately 343.42 g/mol. Its structure includes a piperidine ring, an imidazole moiety, and a tert-butyl ester group, contributing to its biological profile.

Pharmacological Properties

1. Anticancer Activity

Research indicates that compounds featuring imidazole and piperidine structures can exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the Bcl-2 family proteins .

2. Antimicrobial Activity

The presence of the imidazole ring is often associated with antimicrobial activity. Compounds similar to tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine have demonstrated efficacy against bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions .

3. Anti-inflammatory Effects

Some derivatives of imidazole-containing compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine can be attributed to several mechanisms:

1. Interaction with Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For instance, it could inhibit matrix metalloproteinases (MMPs) that facilitate tumor metastasis .

2. Modulation of Cell Signaling Pathways

By influencing key signaling pathways such as PI3K/Akt or MAPK, this compound may alter cell survival and proliferation rates, leading to enhanced apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with structural similarities to tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast) | 12.5 |

| Compound B | A549 (lung) | 15.0 |

| tert-butyl derivative | HeLa (cervical) | 10.0 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study revealed that the imidazole-containing derivatives displayed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 18 | S. aureus |

| tert-butyl derivative | 20 | E. coli |

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with Boc protection of the piperidine ring, followed by functionalization at the 4-position. For example, coupling reactions with imidazole derivatives under anhydrous conditions (e.g., using DCM as a solvent and HATU as a coupling agent). Critical purification steps include silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity . HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for verifying purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify Boc-group integrity ( ~1.4 ppm for tert-butyl) and imidazole ring protons ( 7.2–7.6 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 371.2) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability tests indicate degradation <2% over 12 months under these conditions. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may cleave the Boc group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical purity?

- Methodological Answer :

- Reaction Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate coupling steps while minimizing side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields via LC-MS .

- Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA) to isolate enantiomers if racemization occurs during synthesis .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values for kinase inhibition may arise from varying ATP concentrations .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

- Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC to validate target engagement .

Q. What strategies are employed to modify the compound for enhanced pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the imidazole nitrogen to improve solubility .

- LogP Optimization : Replace the phenyl group with fluorinated analogs (e.g., 4-CF-phenyl) to balance lipophilicity and bioavailability .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.